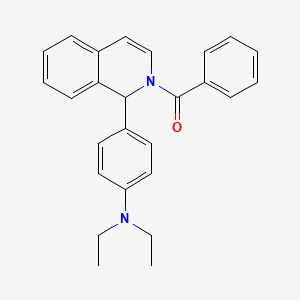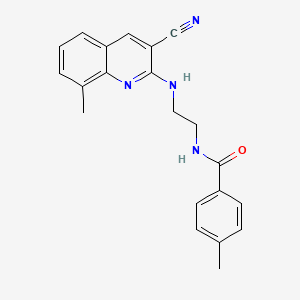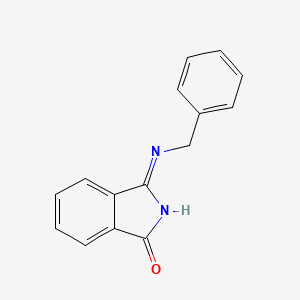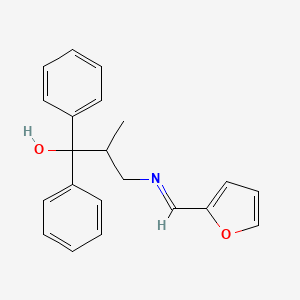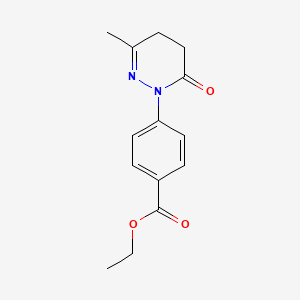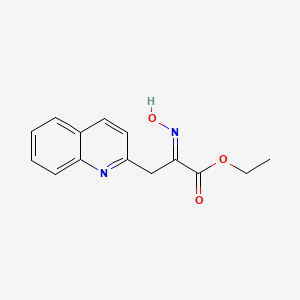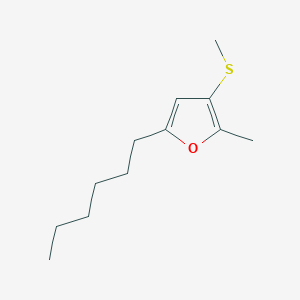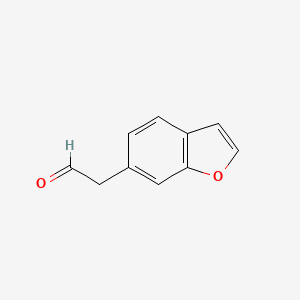![molecular formula C19H19NO6 B12900543 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-57-0](/img/structure/B12900543.png)
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a complex organic compound belonging to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione typically involves multi-step organic reactions. One common method involves the intramolecular Friedel-Crafts acylation reaction. This reaction is catalyzed by polyphosphoric acid (PPA) and involves the cyclization of appropriate precursors under mild conditions . The key intermediates are often prepared through the formation of ethyl esters followed by hydrolysis with aqueous ethanolic sodium hydroxide solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. The specific pathways and targets depend on the functional groups present and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
9,10-Dimethoxybenzo[g]quinoline derivatives: Exhibit similar synthetic routes and biological properties.
Uniqueness
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its butyl and methoxy substituents enhance its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61186-57-0 |
|---|---|
Molekularformel |
C19H19NO6 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
7-butyl-9-hydroxy-3,8-dimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C19H19NO6/c1-4-5-6-9-7-10-12(18(24)19(9)26-3)17(23)14-13(15(10)21)16(22)11(25-2)8-20-14/h7-8,24H,4-6H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
JIAQFQQEHMNJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
